Cas no 1124330-34-2 (2-ethoxy-4-(4-methylpiperazin-1-yl)aniline)
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-ethoxy-4-(4-methyl-1-piperazinyl)-Benzenamine
- 2-ethoxy-4-(4-methyl-1-piperazinyl)Benzenamine
- 2-Ethoxy-4-(4-methyl-piperazin-1-yl)-aniline
- 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline
- AKOS012981245
- SB30754
- 1124330-34-2
- CS-0441225
- EN300-96083
- DB-365053
- SCHEMBL1912036
- HDSSNQFHRRRXFG-UHFFFAOYSA-N
-
- MDL: MFCD18605324
- Inchi: 1S/C13H21N3O/c1-3-17-13-10-11(4-5-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3
- InChI Key: HDSSNQFHRRRXFG-UHFFFAOYSA-N
- SMILES: O(CC)C1=C(C=CC(=C1)N1CCN(C)CC1)N
Computed Properties
- Exact Mass: 235.168462302g/mol
- Monoisotopic Mass: 235.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.7Ų
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B433730-10mg |
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B433730-50mg |
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B433730-100mg |
2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0509-1g |
2-Ethoxy-4-(4-methyl-piperazin-1-yl)-aniline |
1124330-34-2 | 97% | 1g |
15943.2CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0509-5g |
2-Ethoxy-4-(4-methyl-piperazin-1-yl)-aniline |
1124330-34-2 | 97% | 5g |
58345.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0509-500mg |
2-Ethoxy-4-(4-methyl-piperazin-1-yl)-aniline |
1124330-34-2 | 97% | 500mg |
8463.46CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D624730-1G |
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 95% | 1g |
$550 | 2024-07-21 | |
| Enamine | EN300-96083-0.05g |
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 95% | 0.05g |
$122.0 | 2024-05-21 | |
| Enamine | EN300-96083-0.1g |
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 95% | 0.1g |
$181.0 | 2024-05-21 | |
| Enamine | EN300-96083-0.25g |
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline |
1124330-34-2 | 95% | 0.25g |
$258.0 | 2024-05-21 |
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Suppliers
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline
Comprehensive Overview of 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1124330-34-2): Properties, Applications, and Industry Insights
2-ethoxy-4-(4-methylpiperazin-1-yl)aniline (CAS No. 1124330-34-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This aniline derivative features a unique molecular structure combining an ethoxy group and a 4-methylpiperazine moiety, making it a valuable intermediate in drug discovery and material science. Its CAS number 1124330-34-2 serves as a critical identifier for researchers and regulatory compliance.
In recent years, the demand for piperazine-containing compounds like 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline has surged due to their role in developing CNS-targeting therapeutics and kinase inhibitors. Industry trends show growing interest in structure-activity relationship (SAR) studies, where this compound’s ethoxy-aniline backbone is modified to optimize bioavailability. Researchers frequently inquire about its synthetic routes, with the Buchwald-Hartwig amination being a common method for introducing the methylpiperazine group.
The compound’s physicochemical properties—such as solubility in polar aprotic solvents and a melting point range of 120–125°C—make it suitable for high-throughput screening. Analytical techniques like HPLC purity analysis (typically >98%) and LC-MS characterization are essential for quality control. Notably, its logP value (~2.3) suggests moderate lipophilicity, a key consideration for blood-brain barrier penetration in neuropharmacology applications.
Emerging applications include its use as a precursor for PET radiotracers, leveraging the methylpiperazine moiety for neurotransmitter receptor targeting. Patent analyses reveal its incorporation in anticancer scaffold designs, particularly for tyrosine kinase inhibitors addressing resistant mutations. Environmental and regulatory assessments confirm its low ecotoxicity profile, aligning with green chemistry principles.
For procurement, suppliers emphasize GMP-grade synthesis and custom batch production to meet diverse R&D needs. Storage recommendations typically include argon-protected vials at -20°C to prevent oxidative degradation. As the pharmaceutical industry shifts toward fragment-based drug design, 1124330-34-2 continues to serve as a versatile molecular building block with untapped potential in precision medicine development.
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